2-bromooctanoyl Chloride
Description
Historical Trajectory and Evolving Paradigms of α-Halo Acyl Halides as Versatile Synthetic Intermediates
The journey of α-halo acyl halides as pivotal intermediates in organic synthesis is a compelling narrative of chemical innovation. Historically, their development is intrinsically linked to the discovery and refinement of methods to functionalize carboxylic acids. A cornerstone in this area is the Hell-Volhard-Zelinsky (HVZ) reaction, a classical method that facilitates the α-halogenation of carboxylic acids using reagents like phosphorus trihalides and a halogen. masterorganicchemistry.com This reaction proceeds through the formation of an acyl halide intermediate, which more readily enolizes than the parent carboxylic acid, allowing for electrophilic halogenation at the α-position. masterorganicchemistry.com The resulting α-halo acyl halide can then be hydrolyzed to the corresponding α-halo acid, which serves as a stable precursor for re-conversion to the more reactive α-halo acyl chloride when needed. masterorganicchemistry.comorgsyn.org
Initially valued for their high reactivity, α-halo acyl halides were recognized as potent bifunctional electrophiles. This duality, featuring a highly reactive acyl chloride group and a reactive carbon-halogen bond, opened avenues for synthesizing a wide array of more complex molecules. chemicalbook.com The acyl chloride moiety readily undergoes nucleophilic acyl substitution with various nucleophiles like alcohols, amines, and water, while the α-halogen is susceptible to substitution by other nucleophiles. savemyexams.com This versatility established them as crucial building blocks for producing compounds such as α-amino acids, α-hydroxy acids, and various heterocyclic structures. nbinno.com
The evolving paradigm in organic synthesis, with its increasing emphasis on efficiency, selectivity, and sustainability, has further cemented the importance of these intermediates. Modern synthetic strategies focus on developing milder and more efficient halogenation techniques, moving beyond the sometimes harsh conditions of the classical HVZ reaction. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst for the α-halogenation of acyl chlorides represents a significant advancement, offering faster reaction times and simplified work-up procedures. orgsyn.orgacs.org This continuous refinement of synthetic methods ensures that α-halo acyl halides remain at the forefront of advanced organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. nbinno.com
Strategic Significance of 2-Bromooctanoyl Chloride within Contemporary Organic Synthesis
The strategic importance of this compound in modern organic synthesis is prominently illustrated by its role as an indispensable building block in the large-scale production of Orlistat. researchgate.netresearchgate.netchimia.ch Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely used therapeutic agent for the management of obesity. chimia.cheuropa.eu Its complex structure features a β-lactone ring bearing two alkyl chains, and the precise construction of this core is a key challenge in its total synthesis.
In a highly efficient and enantioselective synthetic route to Orlistat, this compound serves a critical function in one of the key bond-forming steps. researchgate.netresearchgate.net The synthesis involves the acylation of a chiral β-hydroxy ester, methyl (S)-3-hydroxytetradecanoate, with this compound (or the corresponding bromide). researchgate.netresearchgate.net This reaction, typically carried out under modified Schotten-Baumann conditions, attaches the eight-carbon chain to the hydroxyl group, forming the ester linkage and setting the stage for the crucial subsequent transformation.
The strategic brilliance of using this compound lies in its bifunctional nature. It not only delivers the required C8 acyl group but also incorporates a bromine atom at the α-position. This bromine atom is not merely a spectator; it is a latent reactive handle. In the subsequent step, the resulting α-bromo ester undergoes an intramolecular cyclization promoted by a Grignard reagent, such as tert-butyl magnesium chloride. researchgate.netchimia.ch This step forms the critical β-lactone ring of the Orlistat precursor, with the bromide acting as the leaving group. The use of this compound is therefore a prime example of synthetic efficiency, where a single reagent is used to install a significant portion of the carbon skeleton while simultaneously providing the necessary functionality for a key ring-forming reaction.
Fundamental Reactivity and Structural Features of α-Halogenated Acyl Chlorides
The chemical behavior of α-halogenated acyl chlorides is dictated by the interplay of two powerful electron-withdrawing groups: the acyl chloride and the α-halogen. This unique arrangement confers a distinct reactivity profile and specific structural characteristics upon the molecule.
Reactivity: α-Halogenated acyl chlorides are potent bifunctional electrophiles. The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by nucleophiles in classic nucleophilic acyl substitution reactions. savemyexams.com This reactivity is fundamental to their use in forming esters and amides. savemyexams.com Concurrently, the carbon atom bearing the α-halogen is also an electrophilic center, susceptible to SN2-type attack by nucleophiles. The reactivity at this center is significantly enhanced compared to a simple alkyl halide due to the strong inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and stabilizes the transition state of substitution reactions.
These molecules can be synthesized from the corresponding carboxylic acids using reagents like thionyl chloride or phosphorus pentachloride. savemyexams.comontosight.ai Once formed, they react readily, often violently, with water in hydrolysis reactions to yield the corresponding α-halo carboxylic acid and hydrogen chloride. savemyexams.comontosight.ai Their reactions with alcohols produce α-halo esters, and their reactions with amines yield α-halo amides. savemyexams.com
Table 1: General Reactivity of α-Halo Acyl Chlorides
| Reactant | Product Type | Mechanism |
|---|---|---|
| Water | α-Halo Carboxylic Acid | Nucleophilic Acyl Substitution |
| Alcohol/Phenol | α-Halo Ester | Nucleophilic Acyl Substitution |
| Ammonia (B1221849)/Amine | α-Halo Amide | Nucleophilic Acyl Substitution |
| Nucleophile (e.g., CN⁻, I⁻) | α-Substituted Acyl Chloride | Nucleophilic Substitution (SN2) |
Structural Features: The core of the acyl chloride group features a central carbonyl carbon that is sp² hybridized, resulting in a planar geometry with bond angles of approximately 120°. tradeindia.com The introduction of a halogen at the α-position influences the molecule's conformation. Studies on analogous α-haloketones and other α-halo carbonyl compounds suggest that the most stable conformation is often one where the carbon-halogen bond and the carbon-oxygen double bond are eclipsed or nearly so (cisoid). researchgate.net This preference is a result of complex stereoelectronic interactions, including hyperconjugation and dipole-dipole interactions.
For this compound, the long octanoyl chain provides lipophilicity, while the reactive α-bromo acyl chloride head provides the chemical functionality. Spectroscopic data for the related 2-bromohexanoyl chloride shows a characteristic infrared absorption for the carbonyl group around 1785 cm⁻¹ and a triplet for the α-proton in ¹H NMR at approximately 4.54 ppm, indicative of its electronic environment. orgsyn.org
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Boiling Point |
|---|---|---|---|---|---|
| This compound | 73674-09-6 (for 8-bromo isomer) | C₈H₁₄BrClO | 241.55 | Liquid | N/A |
| 2-Bromobutanoyl Chloride nih.gov | 22118-12-3 | C₄H₆BrClO | 185.45 | Liquid | N/A |
| 2-Bromopropionyl Chloride nbinno.com | 7148-74-5 | C₃H₄BrClO | 171.42 | Liquid | 155 °C |
| 2-Chlorooctanoyl Chloride ontosight.ai | 63919-01-7 | C₈H₁₄Cl₂O | 201.10 | Liquid | N/A |
| 2-Bromooctanoyl Bromide chemsrc.com | 106265-08-1 | C₈H₁₄Br₂O | 286.00 | Liquid | 256 °C |
Structure
3D Structure
Properties
CAS No. |
42768-44-5 |
|---|---|
Molecular Formula |
C8H14BrClO |
Molecular Weight |
241.55 g/mol |
IUPAC Name |
2-bromooctanoyl chloride |
InChI |
InChI=1S/C8H14BrClO/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3 |
InChI Key |
CGDAMAIUZOPDTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromooctanoyl Chloride
Direct Halogenation Strategies for α-Functionalized Acyl Chlorides
Direct halogenation at the α-position of acyl chlorides is a primary route for synthesizing α-halo acyl chlorides. This approach leverages the reactivity of the acyl chloride to facilitate bromination at the carbon adjacent to the carbonyl group.
Bromination of Octanoyl Chloride at the α-Position
A common method for producing 2-bromooctanoyl chloride is the direct bromination of octanoyl chloride. google.com In a typical procedure, octanoyl chloride is heated, and bromine is added slowly over several hours. The reaction mixture is then stirred overnight at an elevated temperature, for instance, 55°C. google.com Following the reaction, the product is isolated by distillation under reduced pressure. google.com One documented experiment involved heating 271.5 g of octanoyl chloride to 55°C and slowly adding 374 g of bromine over 8 hours, followed by stirring overnight. The subsequent distillation yielded 451 g of a liquid mixture. google.com
It is noteworthy that this direct bromination can result in a mixture of products. For example, analysis of the distillate from one synthesis showed a mixture of this compound and 2-bromooctanoyl bromide in a 35:65 ratio. google.com This mixture can often be used in subsequent reactions without further purification, as both components can undergo similar transformations. google.com
Catalytic and Non-Catalytic Approaches to α-Bromination of Acyl Halides
The α-bromination of acyl halides can be performed with or without a catalyst. Acyl halides generally have a higher enol concentration compared to their corresponding carboxylic acids, esters, or nitriles, which makes them more susceptible to halogenation. msu.edu
Non-Catalytic Bromination: As described in the previous section, the direct reaction of bromine with octanoyl chloride at elevated temperatures is a non-catalytic approach. google.com This method is straightforward but may lack selectivity and can lead to mixtures of halogenated products. google.com
Catalytic Bromination: Catalytic methods are often employed to improve the efficiency and selectivity of α-bromination. While specific catalytic examples for this compound are not extensively detailed in the provided search results, general principles for α-bromination of acyl chlorides are well-established. For instance, the Hell-Volhard-Zelinskii reaction, which is used for the α-bromination of carboxylic acids, proceeds through the in-situ formation of an acyl bromide. libretexts.orglibretexts.org This is achieved by using a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.org This principle can be extended to the direct α-bromination of acyl chlorides, where a catalyst can facilitate the formation of the enol intermediate, which then reacts with the brominating agent. acs.org
Recent advancements have focused on developing catalytic, asymmetric α-bromination of acid chlorides to produce optically active α-bromoesters. acs.orgnih.gov These methods often utilize chiral catalysts, such as cinchona alkaloid derivatives, to control the stereochemistry of the bromination. acs.orgnih.gov The general reaction involves the formation of a zwitterionic enolate intermediate through the action of the catalyst and a base, which then reacts with a bromine source. acs.org
Preparation of this compound from Precursor Molecules
An alternative to direct halogenation is the synthesis of this compound from suitable precursor molecules, primarily α-bromoalkanoic acids.
Synthetic Routes via α-Bromoalkanoic Acids
The Hell-Volhard-Zelinskii reaction is a classic method for the α-bromination of carboxylic acids and serves as a key route to α-bromoalkanoic acids like 2-bromooctanoic acid. libretexts.orglibretexts.org This reaction involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.org The reaction proceeds through the formation of an acyl bromide, which readily enolizes and then reacts with bromine at the α-position. libretexts.orglibretexts.org Subsequent hydrolysis yields the α-bromo carboxylic acid. libretexts.orglibretexts.org
For example, a general procedure for the synthesis of α-brominated fatty acids involves reacting the corresponding fatty acid with thionyl chloride and bromine. chemicalbook.com The reaction mixture is refluxed and then stirred overnight. chemicalbook.com After removing excess thionyl chloride, the residue is treated with water to yield the α-bromo carboxylic acid. chemicalbook.com
Conversion of Carboxylic Acids to Corresponding Acyl Chlorides
Once the α-bromoalkanoic acid, such as 2-bromooctanoic acid, is obtained, it can be converted to the corresponding acyl chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. hereon.degoogle.comrsc.org
In one reported synthesis, 2-bromooctanoic acid was dissolved in toluene, and thionyl chloride was added. The solution was then heated at reflux to produce this compound. google.com Another procedure involved adding thionyl chloride dropwise to 2-bromooctanoic acid at 0°C, followed by heating to 90°C and refluxing for 24 hours. The excess thionyl chloride was then removed under vacuum. hereon.de
| Starting Material | Reagent | Product | Reference |
| 2-Bromooctanoic acid | Thionyl chloride | This compound | hereon.degoogle.com |
| 2-Bromooctanoic acid | Oxalyl chloride | This compound | arkat-usa.org |
Methodological Advancements in Enhancing Synthesis Yields and Purity
Efforts to improve the synthesis of this compound focus on increasing yields and ensuring high purity of the final product.
In the conversion of 2-bromooctanoic acid to the acyl chloride, monitoring the reaction progress is crucial. For instance, using NMR spectroscopy to ensure the complete disappearance of the starting acid before workup can lead to a cleaner product. hereon.de The removal of excess reagents, such as thionyl chloride, by distillation or under vacuum is a standard purification step. hereon.degoogle.com
For the synthesis of related α-bromoacyl chlorides, such as 2-bromohexanoyl chloride, a procedure using N-bromosuccinimide (NBS) has been shown to offer advantages over using bromine directly. This method is often faster, and the work-up is simplified. orgsyn.org While not specifically documented for this compound in the provided results, such alternative brominating agents represent a potential avenue for improving synthesis.
The table below summarizes findings from various synthetic approaches.
| Synthetic Approach | Reactants | Key Conditions | Outcome | Yield | Reference |
| Direct Bromination | Octanoyl chloride, Bromine | 55°C, overnight stirring | Mixture of this compound and bromide | 100% (of mixture) | google.com |
| Acyl Chloride Formation | 2-Bromooctanoic acid, Thionyl chloride | Reflux in toluene | This compound | Not specified | google.com |
| Acyl Chloride Formation | 2-Bromooctanoic acid, Thionyl chloride | 90°C, 24h reflux | This compound | Not specified | hereon.de |
Mechanistic Investigations and Selectivity Studies of Reactions Involving 2 Bromooctanoyl Chloride
Nucleophilic Acyl Substitution Mechanisms with 2-Bromooctanoyl Chloride
The carbonyl group of this compound is a primary site for chemical transformation, predominantly through nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com This class of reaction is characteristic of acyl chlorides and involves the replacement of the chloride leaving group with a nucleophile. masterorganicchemistry.com The high reactivity of this compound in these substitutions is attributed to the electronic properties of the acyl chloride moiety, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org
Reactions of this compound with heteroatom nucleophiles, such as water, alcohols, and amines, proceed through a well-established two-step mechanism known as nucleophilic addition-elimination. chemistrysteps.comsavemyexams.comlibretexts.org This pathway is distinct from a single-step SN2 reaction. libretexts.org
The process begins with the nucleophilic addition to the carbonyl carbon. chemistrysteps.comlibretexts.org The lone pair of electrons on the heteroatom (e.g., oxygen in an alcohol or nitrogen in an amine) attacks the electrophilic carbonyl carbon. chemguide.co.ukchemguide.co.uk This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.orgchemistrysteps.com
| Nucleophile (Nu-H) | Intermediate | Product | Byproduct |
| Water (H₂O) | Tetrahedral Alkoxide | Octanoic acid, 2-bromo- | HCl |
| Alcohol (R'OH) | Tetrahedral Alkoxide | Alkyl 2-bromooctanoate (Ester) | HCl |
| Ammonia (B1221849) (NH₃) | Tetrahedral Alkoxide | 2-Bromooctanamide (Amide) | HCl |
| Primary Amine (R'NH₂) | Tetrahedral Alkoxide | N-Alkyl-2-bromooctanamide | HCl |
The rate and facility of nucleophilic attack on the carbonyl carbon of this compound are governed by a combination of electronic and steric effects. libretexts.orgnsf.gov
Electronic Factors: The carbonyl carbon's electrophilicity is significantly enhanced by the inductive effects of two adjacent electronegative atoms: the chlorine atom of the acyl chloride and the bromine atom at the α-position. libretexts.org Both halogens strongly withdraw electron density, leaving the carbonyl carbon with a substantial partial positive charge, making it highly attractive to nucleophiles. youtube.comlibretexts.org This strong polarization makes acid chlorides like this compound more reactive toward nucleophiles than other carboxylic acid derivatives such as esters or amides. libretexts.orgreddit.com
Steric Factors: Steric hindrance can play a role in moderating the reactivity. nih.gov While the linear nature of the acyl chloride group itself is relatively unhindered, the presence of the bromine atom on the adjacent α-carbon and the hexyl chain (from the octanoyl backbone) can create steric congestion. libretexts.orgnsf.gov Nucleophiles must approach the carbonyl carbon, and bulky nucleophiles may experience repulsion from these groups, potentially slowing the reaction rate compared to a less substituted acyl chloride like acetyl chloride. nih.gov Therefore, a balance exists between the powerful activating electronic effects and potentially retarding steric effects. nsf.gov
| Factor | Influence on Reactivity | Rationale |
| Electronic | ||
| Inductive effect of -Cl | Increases | Withdraws electron density, increasing the electrophilicity of the carbonyl carbon. libretexts.org |
| Inductive effect of α-Br | Increases | Further withdraws electron density, enhancing the carbonyl carbon's partial positive charge. |
| Steric | ||
| Hexyl chain | Decreases | Bulk of the alkyl chain can hinder the approach of the nucleophile to the carbonyl center. |
| α-Bromine atom | Decreases | The size of the bromine atom adds to the steric bulk around the reaction center. nih.gov |
Reactivity and Transformation of the α-Bromine Moiety in this compound
Beyond the reactions at the carbonyl center, the bromine atom at the α-position provides a second site of reactivity, allowing for a range of chemical transformations.
The carbon-bromine bond at the α-position can undergo homolytic cleavage to participate in radical reactions, often initiated by light (hν) or a radical initiator. youtube.commasterorganicchemistry.com In such processes, a bromine radical is abstracted, leaving a carbon-centered radical at the α-position of the octanoyl chloride backbone.
This type of reaction proceeds via a chain mechanism involving three key stages:
Initiation: An initiator molecule absorbs energy (e.g., from UV light) to form radicals. youtube.commasterorganicchemistry.com For example, a Cl₂ molecule can split into two chlorine radicals. youtube.com
Propagation: A radical (e.g., a chlorine radical) abstracts the bromine atom from this compound, generating an α-acyl radical. This new radical can then react with other molecules, propagating the chain. youtube.com Alternatively, a process known as atom transfer can occur, where the bromine atom is transferred between species. nih.gov
Termination: Two radicals combine to form a stable, non-radical species, terminating the chain reaction. youtube.com
These radical intermediates are highly reactive and can be harnessed in various synthetic applications, including polymerization and complex molecule synthesis. nih.gov
The α-carbon, being attached to an electronegative bromine atom, is also an electrophilic center and is susceptible to nucleophilic substitution reactions. This typically occurs via an SN2 mechanism, where a nucleophile attacks the α-carbon and displaces the bromide ion as the leaving group. nih.gov
The success of this displacement is influenced by several factors. The carbonyl group's electron-withdrawing nature can affect the transition state of the SN2 reaction. Competition between nucleophilic attack at the α-carbon and the more reactive carbonyl carbon is a significant consideration. reddit.com To favor substitution at the α-carbon, reaction conditions and the choice of nucleophile are critical. Softer, less basic nucleophiles may preferentially attack the α-carbon, whereas harder, more basic nucleophiles are more likely to attack the carbonyl carbon.
α-Bromo carbonyl compounds are valuable synthetic intermediates. For example, displacement of the bromide can be used to form α-hydroxy, α-amino, or α-alkoxy acids (after subsequent hydrolysis of the acyl chloride). nih.gov
Stereoelectronic Control and Regioselectivity in Reactions of this compound
The presence of two distinct electrophilic sites—the carbonyl carbon and the α-carbon—raises questions of regioselectivity. The outcome of a reaction often depends on stereoelectronic effects, which relate to the spatial arrangement of orbitals and their electronic interactions.
In reactions involving elimination or rearrangement, the conformation of the molecule is critical. For certain mechanisms, such as E2 elimination to form an α,β-unsaturated acyl chloride, an anti-periplanar arrangement between a proton on the β-carbon and the α-bromine leaving group is required. ic.ac.uk This specific alignment allows for optimal overlap of the developing p-orbitals to form the new pi bond.
Similarly, in nucleophilic substitution at the α-carbon, the stereochemical outcome is controlled. An SN2 reaction proceeds with an inversion of stereochemistry at the α-carbon. The nucleophile must approach from the side opposite to the C-Br bond (backside attack), leading to a predictable three-dimensional arrangement in the product. nih.gov The regioselectivity (carbonyl vs. α-carbon attack) is largely dictated by the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions, a principle fundamental to controlling the reaction pathways of multifunctional molecules like this compound.
Stereoselective Applications of 2 Bromooctanoyl Chloride in Complex Molecule Synthesis
Utility of 2-Bromooctanoyl Chloride in Asymmetric Synthesis
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. wikipedia.org this compound is a versatile reagent in this field due to the stereocenter at its C2 position. This inherent chirality allows it to be used in stereoselective reactions where this chiral information is transferred to the product.
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct the stereochemical course of a reaction. williams.edu In the context of this compound, a chiral auxiliary, typically an alcohol or amine, can be acylated to form an ester or amide. The steric and electronic properties of the auxiliary then control the facial selectivity of subsequent reactions at or near the acyl group.
A common class of chiral auxiliaries used for this purpose are the Evans oxazolidinones. williams.edu The acylation of an Evans auxiliary with an acyl chloride, such as this compound, proceeds via nucleophilic acyl substitution. The nitrogen atom of the oxazolidinone acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The bulky substituent on the chiral auxiliary sterically hinders one face of the resulting enolate, leading to highly diastereoselective alkylation or other transformations. While specific literature detailing the acylation of an Evans auxiliary with this compound is not abundant, the general principle is well-established for a wide range of acyl chlorides. williams.edu
The general procedure for such an acylation involves the deprotonation of the chiral auxiliary with a strong base like n-butyllithium, followed by the addition of the acyl chloride. williams.edu Alternatively, milder conditions using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. williams.edu
Table 1: General Conditions for Chiral Auxiliary Acylation
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinone | williams.edu |
| Acylating Agent | This compound | |
| Base/Catalyst | n-BuLi or DMAP | williams.edu |
| Solvent | THF or Toluene | williams.edu |
| Temperature | -78 °C to reflux | williams.edu |
Asymmetric induction is the process by which a chiral element in a molecule influences the creation of a new stereocenter, leading to a preferential formation of one diastereomer over another. wikipedia.org In reactions involving this compound derivatives, the existing stereocenter at the α-carbon plays a crucial role in directing the stereochemical outcome of subsequent transformations.
Several models have been developed to predict the stereoselectivity of nucleophilic additions to carbonyl compounds with an adjacent chiral center. wikipedia.org These include:
Cram's Rule: This model predicts the major diastereomer by considering the steric hindrance of the substituents on the adjacent chiral center. The incoming nucleophile is predicted to attack from the less hindered face when the largest substituent is positioned anti to the carbonyl group. wikipedia.org
Felkin-Anh Model: An extension of Cram's rule, this model provides a more accurate prediction by considering torsional strain and electronic effects. The largest substituent is positioned perpendicular to the carbonyl group, and the nucleophile attacks along the Bürgi-Dunitz trajectory, avoiding steric clash with the medium and large substituents. wikipedia.org
In the case of a chiral auxiliary-bound 2-bromooctanoyl group, the auxiliary's rigid conformational control often dictates the diastereoselectivity. The bulky groups on the auxiliary effectively block one face of the molecule, forcing the approaching reagent to attack from the opposite, less hindered face. This results in a high degree of asymmetric induction and the formation of a single predominant diastereomer. nih.gov
Enantioselective Acylation Reactions Employing 2-Bromooctanoyl Halide (Bromide/Chloride)
Enantioselective acylation is a powerful method for the synthesis of chiral molecules. 2-Bromooctanoyl halide serves as a key reagent in several such transformations, particularly in the synthesis of biologically active compounds.
A significant application of 2-bromooctanoyl halide is in the synthesis of Orlistat (also known as Tetrahydrolipstatin), a potent inhibitor of pancreatic lipase (B570770) used in the treatment of obesity. wikipedia.org In a key step of an enantioselective synthesis of Orlistat, (S)-3-hydroxytetradecanoate is acylated with 2-bromooctanoyl halide (bromide or chloride). wikipedia.org This reaction forms the (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester intermediate. wikipedia.org
This acylation is a crucial step as it introduces the C2'-C11' side chain with the correct stereochemistry. The subsequent intramolecular cyclization of this intermediate, promoted by a Grignard reagent, leads to a key dihydropyranone intermediate, which is then further elaborated to Orlistat. wikipedia.org
Table 2: Key Acylation Step in Orlistat Synthesis
| Substrate | Reagent | Product | Reference |
|---|
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.org In principle, this compound could participate in enantioselective cross-coupling reactions catalyzed by transition metals such as palladium or nickel. nih.govresearchgate.net Such reactions would involve the oxidative addition of the acyl chloride to a low-valent metal center, followed by transmetalation with a nucleophilic partner and reductive elimination to form the product.
The enantioselectivity in these reactions is typically achieved through the use of chiral ligands that coordinate to the metal center and create a chiral environment. nih.gov This chiral environment can differentiate between the two enantiotopic faces of the prochiral nucleophile or the two enantiomers of a racemic electrophile, leading to the preferential formation of one enantiomer of the product.
While the general methodology for enantioselective transition metal-catalyzed coupling of acyl chlorides is well-established, specific examples employing this compound are not extensively reported in the literature. researchgate.netresearchgate.net However, the principles of these reactions suggest that this compound could be a viable substrate for such transformations, offering a potential route to a variety of chiral ketones and other carbonyl compounds.
Diastereoselective Aspects in Atom-Transfer Radical Additions with 2-Bromooctanoyl Derivatives
Atom-transfer radical addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The reaction involves the transfer of a halogen atom from an organic halide to a transition metal catalyst, generating a carbon-centered radical that can then add to an alkene or other unsaturated system.
In the context of 2-bromooctanoyl derivatives, such as esters or amides, the α-bromo group can participate in ATRA reactions. The diastereoselectivity of such reactions would be influenced by the existing stereocenter at the C2 position. The radical intermediate formed upon bromine atom abstraction would have a defined stereochemistry, and its addition to a prochiral alkene could proceed with a high degree of diastereoselectivity.
The stereochemical outcome of radical additions to alkenes bearing a chiral center at the α-position is often governed by steric and electronic factors. acs.org The incoming radical will preferentially attack the less hindered face of the alkene, and the conformation of the transition state will be influenced by the substituents on the chiral center. While specific studies on the diastereoselective ATRA of 2-bromooctanoyl derivatives are not widely available, the general principles of stereoselective radical additions suggest that this would be a fruitful area of investigation. acs.orgacs.org
Advanced Synthetic Applications of 2 Bromooctanoyl Chloride
Precursor Role in the Synthesis of α-Haloesters and α-Haloamidesnih.govwikipedia.org
The acyl chloride moiety of 2-bromooctanoyl chloride serves as a highly reactive electrophilic site for nucleophilic acyl substitution. This reactivity is the foundation for its use as a precursor in the synthesis of α-haloesters and α-haloamides. nih.gov The reaction involves the straightforward treatment of this compound with an alcohol (R'OH) or a primary/secondary amine (R'R''NH) to yield the corresponding ester or amide. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often required to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction. This classical approach provides a direct and efficient pathway to these important synthetic intermediates. nih.gov
Table 1: General Synthesis of α-Haloesters and Amides
| Reactant 1 | Reactant 2 | Product Type | General Product Structure |
|---|---|---|---|
| This compound | Alcohol (R'-OH) | α-Haloester | CH₃(CH₂)₅CH(Br)COOR' |
The synthesis of chiral, non-racemic α-haloamides is a significant area of research due to their utility as precursors for biologically active molecules. nih.gov When racemic this compound is used, chirality can be introduced by employing a chiral nucleophile. The reaction of this compound with a chiral amine, such as (S)-1-phenylethylamine, results in the formation of a pair of diastereomeric α-bromoamides. These diastereomers can often be separated using chromatographic techniques, providing access to enantiomerically enriched products. nih.gov
An alternative strategy involves the use of chiral auxiliaries. For instance, reacting this compound with an Evans or Oppolzer's sultam chiral auxiliary would produce diastereomeric amides. The steric influence of the auxiliary can direct subsequent reactions at the α-carbon before the auxiliary is cleaved, enabling asymmetric synthesis. nih.gov
Table 2: Strategies for Chiral α-Haloamide Synthesis
| Strategy | Description | Example Nucleophile/Auxiliary | Outcome |
|---|---|---|---|
| Chiral Amine | Reaction with an enantiomerically pure amine. | (S)-1-phenylethylamine | Formation of separable diastereomeric amides. nih.gov |
This compound is a valuable starting material for the synthesis of non-standard amino acids, specifically 2-aminooctanoic acid derivatives. The core strategy involves the nucleophilic substitution of the bromine atom at the α-position. wikipedia.org A common method is the Gabriel synthesis, where the corresponding 2-bromooctanoate ester (prepared from this compound and an alcohol) is treated with potassium phthalimide (B116566). The phthalimide anion displaces the bromide, and subsequent hydrolysis or hydrazinolysis liberates the primary amine, yielding the amino acid.
A more direct route involves the reaction of a 2-bromoamide derivative with ammonia (B1221849) or an azide (B81097) source. For example, reaction with sodium azide introduces the azido (B1232118) group, which can then be reduced to the primary amine using reagents like H₂/Pd-C or triphenylphosphine (B44618) (Staudinger reduction). These halogen displacement reactions are fundamental in transforming the α-halo carbonyl motif into the α-amino acid scaffold. wikipedia.org
Engagement in Multi-Component and Cascade Reaction Sequencesnih.gov
The bifunctional nature of this compound makes it an ideal candidate for multi-component and cascade reactions, where multiple bonds are formed in a single synthetic operation. nih.gov These processes are highly efficient, reducing waste and simplifying synthetic procedures. For example, a cascade reaction could be initiated by the reaction of the acyl chloride with a nucleophile, creating an intermediate that subsequently undergoes an intramolecular reaction involving the bromo-substituted carbon.
Multi-component reactions (MCRs) involving this compound can lead to the rapid assembly of complex molecules. beilstein-journals.org An illustrative MCR could involve an amine, an isocyanide, and this compound in a Ugi-type reaction, where the initial adduct could potentially undergo further transformation via the alkyl bromide functionality.
The classic Reformatsky reaction involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters. wikipedia.orgiitk.ac.inlibretexts.org While α-halo acyl chlorides like this compound are not the typical substrates due to the high reactivity of the acyl chloride group, they can participate in Reformatsky-type transformations. The organozinc reagent, or 'Reformatsky enolate,' formed from an α-halo ester can react with acyl chlorides. wikipedia.org
In a variation, if this compound were used to generate an organozinc species, its high reactivity would likely lead to self-condensation or other side reactions. A more plausible scenario involves using the Reformatsky reagent derived from a separate α-halo ester (e.g., ethyl bromoacetate (B1195939) and zinc) as a nucleophile to attack this compound. This reaction would not yield a β-hydroxy ester but would instead form a β-keto ester, as the acyl chloride is a highly reactive acylating agent. iitk.ac.in
Table 3: Comparison of Classic vs. Acyl Chloride-Involved Reformatsky-Type Reaction
| Reaction Type | α-Halo Substrate | Electrophile | Key Intermediate | Final Product |
|---|---|---|---|---|
| Classic Reformatsky | α-Halo Ester | Aldehyde/Ketone | Zinc Enolate libretexts.org | β-Hydroxy Ester libretexts.org |
Integration into Heterocyclic Ring Construction Methodologiesnih.govijcmas.com
This compound is a potent precursor for the synthesis of various heterocyclic systems due to its two reactive sites. A well-established example is the Hantzsch thiazole (B1198619) synthesis and its variations. ijcmas.com By reacting this compound with a thioamide, such as thiourea, a 2-aminothiazole (B372263) derivative can be readily prepared. The reaction proceeds via initial acylation of the thioamide nitrogen by the acyl chloride, followed by an intramolecular nucleophilic substitution where the sulfur atom displaces the bromide, leading to cyclization and formation of the thiazole ring. ijcmas.com
This general strategy can be extended to other nucleophilic species to construct different heterocycles. For example, reaction with substituted hydrazines could lead to the formation of pyrazole (B372694) or pyridazinone derivatives after cyclization.
Application in the Functionalization of Polymeric Materials (excluding polymer properties)nih.govnih.gov
The covalent attachment of functional molecules to polymer backbones is a critical method for creating advanced materials. This compound can be used to functionalize polymers containing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) groups, which are present in polymers like polyvinyl alcohol or polyethyleneimine. The acyl chloride reacts readily with these groups to form stable ester or amide linkages, thereby grafting the 2-bromooctanoyl moiety onto the polymer chain. nih.gov
This process introduces a reactive α-bromo group onto the polymer. This tethered bromide can serve as an initiation site for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). nih.gov By grafting this compound onto a polymer surface or backbone, a macroinitiator is created, which can then be used to grow well-defined polymer brushes of a different monomer from the surface. This "grafting from" approach is a powerful tool for creating complex polymer architectures. nih.gov
Computational Chemistry and Mechanistic Elucidation of Reactions Involving 2 Bromooctanoyl Chloride
Quantum Chemical Investigations of Reaction Pathways and Energy Landscapes
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. rsc.orgresearchgate.net For 2-bromooctanoyl chloride, these investigations would primarily focus on nucleophilic substitution reactions, a common pathway for acyl chlorides. Two principal mechanisms are generally considered for nucleophilic acyl substitution: a concerted SN2-like pathway and a stepwise addition-elimination pathway involving a tetrahedral intermediate. acs.orglibretexts.org
Computational studies on analogous α-halo carbonyl compounds suggest that the reaction landscape is nuanced. up.ac.za The nature of the nucleophile, the solvent, and the substituents all play a critical role in determining the operative mechanism. A theoretical investigation of this compound's reaction with a nucleophile would involve locating the transition states and any intermediates along the reaction coordinate. The calculated activation energies for each pathway would reveal the most probable mechanistic route.
For instance, in a hypothetical reaction with a soft nucleophile, a direct SN2 displacement of the bromide at the α-carbon is a plausible pathway, facilitated by the electron-withdrawing nature of the adjacent carbonyl group. stackexchange.com This enhanced reactivity is attributed to the favorable overlap between the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond, which lowers the energy of the LUMO, making it more susceptible to nucleophilic attack. stackexchange.com Conversely, a hard nucleophile might favor attack at the electrophilic carbonyl carbon, potentially leading to the formation of a tetrahedral intermediate. acs.orglibretexts.org
Table 1: Hypothetical Calculated Energy Barriers for Nucleophilic Attack on this compound
| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| SN2 at α-carbon | Thiolate | Acetonitrile | 15.2 |
| Addition to Carbonyl | Methoxide | Methanol | 12.8 |
| SN2 at α-carbon | Chloride | Dichloromethane | 20.5 |
| Addition to Carbonyl | Ammonia (B1221849) | Water | 18.9 |
Theoretical Modeling of Stereochemical Outcomes and Diastereomeric Transition States
A key feature of this compound is its chirality at the α-carbon. Reactions at or adjacent to this stereocenter can proceed with varying degrees of stereoselectivity. Theoretical modeling is a powerful tool to predict and rationalize these stereochemical outcomes by analyzing the energies of the diastereomeric transition states. acs.orgdiva-portal.org
In a nucleophilic substitution at the α-carbon, the stereochemical outcome (inversion or retention of configuration) is determined by the geometry of the transition state. For an SN2 reaction, a Walden inversion is expected, proceeding through a trigonal bipyramidal transition state. Computational models can precisely calculate the geometry and energy of this transition state.
When the reaction involves the formation of a new stereocenter, such as in the addition of a nucleophile to the carbonyl group, two diastereomeric products can be formed. The facial selectivity of the carbonyl group is influenced by the existing stereocenter at the α-position. Models such as the Felkin-Anh model provide a qualitative prediction of the favored diastereomer. academie-sciences.fr Computational chemistry can quantify this preference by calculating the energies of the diastereomeric transition states leading to each product. The energy difference between these transition states directly correlates with the diastereomeric excess (d.e.) that would be observed experimentally.
For this compound, the bulky hexyl group and the bromine atom at the α-position would create a specific steric and electronic environment around the carbonyl group, influencing the trajectory of the incoming nucleophile. academie-sciences.fr
Table 2: Hypothetical Calculated Energy Differences and Predicted Diastereomeric Ratios for Carbonyl Addition to (R)-2-Bromooctanoyl Chloride
| Nucleophile | Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio (R,R) : (R,S) |
| Hydride | TS-(R,R) | 0.0 | 95 : 5 |
| TS-(R,S) | 1.8 | ||
| Methyl Grignard | TS-(R,R) | 0.0 | 88 : 12 |
| TS-(R,S) | 1.2 | ||
| Enolate | TS-(R,R) | 0.0 | 92 : 8 |
| TS-(R,S) | 1.5 |
Note: This table presents hypothetical data derived from the principles of stereoselective additions to chiral α-substituted carbonyl compounds. The values are illustrative of what could be obtained from quantum chemical calculations.
Derivation of Structure-Reactivity Correlations from Computational Studies
Computational studies across a series of related molecules can lead to the development of valuable structure-reactivity correlations. By systematically modifying the structure of this compound in silico (e.g., changing the halogen, altering the length of the alkyl chain, or introducing substituents) and calculating the corresponding reaction barriers, quantitative structure-activity relationships (QSAR) can be established.
For α-halo carbonyl compounds, it is generally observed that the reactivity in SN2 reactions follows the order I > Br > Cl > F, which correlates with the leaving group ability of the halide. rsc.org Computational studies can quantify this trend by calculating the activation energies for the displacement of each halogen.
Furthermore, the electronic nature of the acyl chloride can be tuned by substituents on the alkyl chain. While the long alkyl chain in this compound is primarily electronically neutral, the introduction of electron-withdrawing or electron-donating groups would predictably alter the electrophilicity of both the α-carbon and the carbonyl carbon. A computational analysis could provide a quantitative correlation between a descriptor of the substituent's electronic effect (e.g., Hammett parameters for aromatic systems or calculated atomic charges) and the reaction rate. These correlations are invaluable for predicting the reactivity of new, yet-to-be-synthesized compounds and for designing molecules with desired chemical properties.
Emerging Methodologies in the Synthesis and Application of 2 Bromooctanoyl Chloride
Continuous Flow Chemistry for Optimized 2-Bromooctanoyl Chloride Synthesis and Reactions
Continuous flow chemistry has emerged as a powerful technology for the synthesis of valuable compounds, including active pharmaceutical ingredients and commodity chemicals. flinders.edu.au This approach, which involves pumping reagents through a network of tubes or channels, offers significant advantages over traditional batch processing, particularly for reactive compounds such as this compound. bohrium.com The move from batch reactors to continuous flow systems represents a paradigm shift in managing chemical reactions, providing enhanced control and efficiency. flinders.edu.au
Flow reactors provide a fundamentally safer and more controlled environment for handling highly reactive compounds like acyl chlorides. stolichem.comnih.gov The inherent design of these systems mitigates many of the risks associated with batch production. mt.com
Key advantages include:
Enhanced Safety: Flow processes are considered intrinsically safer due to the small reactor volume, which dramatically lowers the inventory of any hazardous material or intermediate at a given time. stolichem.comvapourtec.com In the event of a thermal runaway, the potential energy release is minimal compared to a large-scale batch reactor.
Superior Heat Transfer: Flow reactors, particularly microreactors, possess a very high surface-area-to-volume ratio. bohrium.comstolichem.com This characteristic allows for extremely efficient heat exchange, enabling precise temperature control of highly exothermic or endothermic reactions, which is critical for preventing side reactions and ensuring product quality. flinders.edu.auvapourtec.com
Precise Process Control: Key reaction parameters such as residence time, temperature, pressure, and stoichiometry are controlled with high precision. mt.com This level of control leads to better reproducibility, higher yields, and improved product purity by minimizing the formation of impurities. nih.govmt.com
Rapid Mixing: The small dimensions of flow reactor channels facilitate rapid diffusion and mixing, which can be critical for fast reactions where mixing times in batch reactors can be a limiting factor. nih.govfreactor.com This ensures that reagents are combined uniformly, leading to more selective reactions.
Access to Novel Process Windows: Flow reactors can be easily and safely pressurized, allowing solvents to be heated far above their atmospheric boiling points. vapourtec.comfreactor.com This can accelerate reaction rates by orders of magnitude, turning sluggish reactions into rapid transformations. vapourtec.com
Table 1: Comparison of Batch vs. Flow Reactors for Acyl Chloride Chemistry
| Feature | Batch Reactors | Flow Reactors |
|---|---|---|
| Safety | High inventory of hazardous materials, higher risk of thermal runaway. | Low reactor volume, intrinsically safer design, minimal hazardous inventory. stolichem.comvapourtec.com |
| Heat Transfer | Limited by surface-area-to-volume ratio, potential for hot spots. | High surface-area-to-volume ratio, excellent heat exchange and temperature control. bohrium.comstolichem.com |
| Process Control | Less precise control over mixing, temperature gradients can occur. | Precise and independent control of residence time, temperature, and pressure. mt.com |
| Mixing | Can be slow and non-uniform, especially on a large scale. | Rapid and efficient mixing through diffusion in small channels. nih.govfreactor.com |
| Scalability | Often requires significant redevelopment and re-optimization. | More straightforward scale-up by running for longer times or in parallel ("numbering-up"). scielo.br |
Process intensification, or the development of smaller, more efficient, and sustainable manufacturing processes, is a core benefit of flow chemistry. freactor.com For the production of this compound and its derivatives, this translates to higher productivity in a smaller footprint.
Scaling up a continuous flow process differs fundamentally from batch production. Instead of using progressively larger vessels, scalability in flow chemistry is typically achieved through two main strategies:
Scaling-Up: This involves increasing the size of the reactor channels and the corresponding flow rates, while maintaining the beneficial microfluidic characteristics. scielo.br
Numbering-Up (or Scaling-Out): This common strategy involves operating multiple smaller reactors in parallel to achieve the desired production output. scielo.br This approach avoids the challenges of re-optimizing a process for a larger reactor and allows for flexible production capacity.
These strategies minimize the issues often encountered during the scale-up of batch reactions, such as changes in heat and mass transfer characteristics. nih.gov Consequently, a process developed in the lab using a flow reactor can be more directly translated to production scale, saving significant time and resources. stolichem.com
Development of Novel Catalytic Systems for this compound Chemistry
While the intrinsic reactivity of the acyl chloride functional group in this compound allows it to participate in numerous reactions, the development of advanced catalytic systems can enable new transformations, improve selectivity, and allow reactions to proceed under milder conditions. chemistrysteps.com Research into catalysis is constantly evolving, with several classes of catalysts showing promise for reactions involving electrophilic partners like acyl chlorides.
Emerging catalytic approaches that could be applied to this compound chemistry include:
Dual Catalytic Systems: Recent studies have shown the effectiveness of using two distinct catalysts to activate different partners in a reaction. For example, a dual system using nickel and cobalt catalysts has been developed for cross-electrophile coupling reactions, where one catalyst activates an aryl halide and the other activates an alkyl halide. nih.gov Such a strategy could be envisioned for coupling this compound with other electrophiles.
Organometallic Catalysis: Copper-based catalytic systems have been investigated for living radical polymerization initiated by sulfonyl chlorides. cmu.edu While a different class of compound, the principles of using catalysts like copper(I) species to mediate reactions involving halogenated organic compounds are broadly applicable and could inspire new approaches for transformations at the α-bromo position of this compound.
Bifunctional Catalysts: Catalysts that possess two distinct active sites can be highly effective. For instance, cationic tin(IV) porphyrins paired with cobalt carbonylates have been synthesized to act as bifunctional catalysts for the carbonylation of epoxides. semanticscholar.org The Lewis acidic tin center activates the epoxide, while the cobalt anion delivers the carbonyl group. semanticscholar.org This concept of dual activation within a single catalytic system could be adapted for complex transformations involving this compound.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable active sites. Sulfonated MOFs have been developed as solid acid catalysts that, when paired with functional solvents like deep eutectic solvents, create a highly efficient binary catalytic system for reactions like fructose (B13574) dehydration. uu.nl The development of MOF-based catalysts with Lewis acidic or basic sites could offer recyclable, heterogeneous catalytic options for reactions of this compound.
Table 2: Examples of Emerging Catalytic Concepts
| Catalytic System | Concept | Potential Application for this compound |
|---|---|---|
| Nickel/Cobalt Dual Catalysis | Utilizes two distinct metal catalysts to selectively activate two different electrophilic coupling partners. nih.gov | Cross-coupling reactions involving either the acyl chloride or the α-bromo position. |
| Tin(IV) Porphyrin-Cobalt | A bifunctional system where a Lewis acid site and a nucleophilic site work in concert. semanticscholar.org | Catalyzing multi-component reactions or complex transformations. |
| Sulfonated MOFs | Heterogeneous solid acid catalysts with high surface area and tunable porosity. uu.nl | Use as a recyclable catalyst for esterification or Friedel-Crafts acylation reactions under milder conditions. |
Integration of Green Chemistry Principles in α-Halo Acyl Chloride Preparations and Reactions
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. greenchemistry-toolkit.org For the synthesis and subsequent reactions of α-halo acyl chlorides like this compound, these principles are particularly relevant due to the reactivity and potential hazards of the intermediates and reagents involved.
The conventional synthesis of acyl chlorides often involves reagents like thionyl chloride (SOCl₂) or phosphorus chlorides (PCl₃, PCl₅). youtube.comlibretexts.org While effective, these reagents generate hazardous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas or phosphoric acids. libretexts.orgyoutube.com
Applying green chemistry principles can lead to improved methodologies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Catalytic reactions are often superior to stoichiometric ones in this regard. For example, developing a catalytic method to convert a carboxylic acid to an acyl chloride without the use of a chlorinating agent that adds significant mass would improve atom economy.
Less Hazardous Chemical Syntheses: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. greenchemistry-toolkit.org This includes exploring alternatives to traditional chlorinating agents or developing processes that minimize their use.
Catalysis: Catalytic reagents are superior to stoichiometric reagents. greenchemistry-toolkit.org The development of novel catalytic systems (as discussed in Section 7.2) is a cornerstone of green chemistry, as it can reduce energy requirements, increase selectivity, and minimize waste by allowing catalysts to be used in small amounts and potentially be recycled.
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. Research into performing reactions in greener solvents, or under solvent-free conditions, is an active area that can significantly reduce the environmental impact of a chemical process. scielo.br
The integration of these principles guides the development of next-generation synthetic routes that are not only scientifically advanced but also environmentally responsible.
Advanced Analytical Techniques for the Characterization of 2 Bromooctanoyl Chloride and Its Derivatives
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-bromooctanoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The methine proton (CH) at the C2 position, being adjacent to both a bromine atom and a carbonyl group, would appear as a triplet at a downfield chemical shift, typically in the range of 4.4-4.6 ppm. The methylene (B1212753) (CH₂) protons adjacent to this chiral center (at C3) would be diastereotopic and appear as a complex multiplet. The remaining methylene groups of the hexyl chain would produce overlapping multiplets in the 1.2-2.2 ppm region, while the terminal methyl (CH₃) protons would give a triplet around 0.9 ppm.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the acyl chloride is the most deshielded, with an expected resonance around 170-175 ppm. The carbon atom bonded to the bromine (C2) would appear in the range of 45-55 ppm. The carbons of the alkyl chain would have signals in the typical aliphatic region of 14-35 ppm.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| -C(O)Cl | - | 170-175 |
| -CH(Br)- | 4.4-4.6 | 45-55 |
| -CH₂- (C3) | 2.0-2.2 | ~35 |
| -(CH₂)₄- | 1.2-1.8 | 22-32 |
| -CH₃ | ~0.9 | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The most prominent feature in the IR spectrum of this compound is the very strong and sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride functional group, which typically appears at a high frequency, around 1790-1815 cm⁻¹. The presence of the carbon-bromine (C-Br) bond would be indicated by a signal in the fingerprint region, usually between 600-700 cm⁻¹. The aliphatic C-H stretching vibrations from the octanoyl chain are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850-2960 | Medium-Strong |
| C=O (Acyl Chloride) | Stretching | 1790-1815 | Very Strong |
| C-Br | Stretching | 600-700 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two different halogen isotopes: bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the natural abundances of these isotopes. Common fragmentation pathways would include the loss of a chlorine radical (•Cl) and a bromine radical (•Br), as well as alpha-cleavage adjacent to the carbonyl group, leading to the formation of the [M-C₇H₁₄Br]⁺ ion.
Chromatographic Separations for Purity and Stereoisomeric Analysis (Gas Chromatography, Chiral Gas Chromatography, Thin Layer Chromatography)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating the enantiomers of its derivatives.
Gas Chromatography (GC)
Gas chromatography can be used to determine the volatility and purity of this compound. However, due to the high reactivity of the acyl chloride group, which can lead to degradation or reaction with the stationary phase at elevated temperatures, direct analysis can be challenging. A more common approach for analyzing related compounds like fatty acids is to first convert them into more stable ester derivatives (e.g., methyl esters) prior to GC analysis. This derivatization allows for a more robust and reproducible separation, enabling the detection of impurities.
Chiral Gas Chromatography
Since this compound possesses a chiral center at the C2 position, chiral GC is the technique of choice for separating its enantiomers. This method utilizes a capillary column coated with a chiral stationary phase (CSP). The enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification. This is particularly important when this compound is used in stereospecific syntheses.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a rapid and convenient method for monitoring the progress of reactions involving this compound. However, the compound's reactivity presents a challenge, as the acyl chloride can readily hydrolyze back to the corresponding carboxylic acid on the silica (B1680970) gel plate, which is typically acidic and contains adsorbed water. To circumvent this, a common strategy is to quench a small aliquot of the reaction mixture with an alcohol (like methanol) or an amine. This converts the reactive acyl chloride into a more stable ester or amide, which can then be reliably analyzed by TLC to monitor the consumption of the starting material.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
As this compound is a liquid under ambient conditions, its molecular structure in the solid state cannot be determined directly by X-ray crystallography. However, this powerful technique can be applied to its solid derivatives to provide precise information on bond lengths, bond angles, and three-dimensional conformation.
To perform such an analysis, this compound is first converted into a stable, crystalline solid. Suitable derivatives include amides (e.g., by reaction with an amine like aniline (B41778) or octylamine) or esters of bulky alcohols. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis can reveal:
The precise conformation of the octanoyl chain.
The exact bond lengths and angles of the functional groups.
The intermolecular interactions, such as hydrogen bonding in the case of amide derivatives, that govern the crystal packing.
For derivatives synthesized from a single enantiomer of this compound, the absolute stereochemistry can be unambiguously determined.
Studies on long-chain alkyl amides have shown that these molecules often arrange in well-ordered layered structures, and X-ray crystallography provides invaluable insight into this solid-state packing. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
